molecular formula C18H21NO4S B1305720 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid CAS No. 301320-51-4

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid

Cat. No.: B1305720
CAS No.: 301320-51-4
M. Wt: 347.4 g/mol
InChI Key: KGGQQAQHEMCAKI-UHFFFAOYSA-N
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Description

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid (CAS: 301320-51-4, molecular formula: C₁₈H₂₁NO₄S, molecular weight: 347.43 g/mol) is a sulfonamide-functionalized propionic acid derivative. It is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatile sulfonylamino and carboxylic acid groups. The compound’s structure features a toluene-4-sulfonyl (tosyl) group linked to a benzyl-substituted amino moiety and a methyl-branched propionic acid chain, conferring steric bulk and reactivity suitable for nucleophilic substitutions or coupling reactions .

Properties

IUPAC Name

3-[benzyl-(4-methylphenyl)sulfonylamino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-8-10-17(11-9-14)24(22,23)19(12-15(2)18(20)21)13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGQQAQHEMCAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385908
Record name 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301320-51-4
Record name 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthetic Route

The synthesis generally proceeds through two main stages:

Step 1: Formation of Benzyl-(toluene-4-sulfonyl)-amine Intermediate

  • Reaction: Benzylamine is reacted with toluene-4-sulfonyl chloride.
  • Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
  • Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are typically used.
  • Temperature: Controlled at 0–25°C to avoid side reactions and ensure regioselectivity.
  • Outcome: Formation of the sulfonamide intermediate with high selectivity and yield.

Step 2: Alkylation with 2-Bromo-2-methylpropionic Acid

  • Reaction: The benzyl-(toluene-4-sulfonyl)-amine intermediate undergoes nucleophilic substitution with 2-bromo-2-methylpropionic acid.
  • Conditions: Basic medium (e.g., sodium hydride or potassium carbonate) to deprotonate the amine and facilitate alkylation.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Typically reflux or elevated temperatures (~80°C) to drive the reaction to completion.
  • Outcome: Formation of the target compound, 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid.

Industrial Scale Considerations

  • Optimization: Industrial synthesis optimizes reaction times, stoichiometry, and purification steps to maximize yield and purity.
  • Continuous Flow Reactors: Adoption of continuous flow technology enhances reaction control and scalability.
  • Purification: Advanced chromatographic techniques and crystallization are employed to isolate the product with high purity.
  • Automation: Automated monitoring of reaction parameters ensures batch-to-batch consistency.

Reaction Analysis and Optimization

Reaction Types and Mechanisms

Reaction Step Type of Reaction Key Reagents/Conditions Notes on Mechanism and Optimization
Sulfonamide Formation Nucleophilic substitution Benzylamine, toluene-4-sulfonyl chloride, base (triethylamine) Base scavenges HCl; temperature control critical for selectivity
Alkylation of Sulfonamide Nucleophilic substitution 2-Bromo-2-methylpropionic acid, base (NaH, K2CO3), polar aprotic solvent Deprotonation of amine enhances nucleophilicity; solvent choice affects yield

Regioselectivity and Yield Enhancement

  • Use of bulky bases (e.g., 2,6-lutidine) can improve regioselectivity during sulfonylation by steric hindrance.
  • Protective group strategies (e.g., Boc protection of amines) reduce side reactions during alkylation.
  • Microwave-assisted synthesis has been reported to accelerate coupling reactions and improve yields in related sulfonamide syntheses.

Analytical Techniques for Confirmation

These methods ensure structural integrity and purity of the synthesized compound.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Materials Benzylamine, toluene-4-sulfonyl chloride, 2-bromo-2-methylpropionic acid Commercially available
Solvents Dichloromethane, THF, DMF, DMSO Anhydrous conditions preferred
Bases Triethylamine, pyridine, sodium hydride, potassium carbonate Neutralize acids, deprotonate amines
Temperature 0–25°C (sulfonylation), ~80°C (alkylation) Controlled to optimize yield and selectivity
Reaction Time Several hours to overnight Dependent on scale and conditions
Purification Chromatography, crystallization Ensures high purity
Yield Typically moderate to high (60–90%) Optimized by reaction conditions

Research Findings and Notes

  • The sulfonamide bond formation is highly efficient under mild conditions, with triethylamine serving as an effective base to trap HCl.
  • Alkylation with 2-bromo-2-methylpropionic acid requires careful control of base strength and solvent polarity to avoid side reactions such as elimination or over-alkylation.
  • Stability of the sulfonamide linkage is sensitive to hydrolysis; thus, storage under anhydrous and low-temperature conditions is recommended.
  • Analogous compounds have been synthesized using similar strategies, confirming the robustness of this synthetic approach.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and toluene-4-sulfonyl groups.

    Reduction: Reduced forms of the benzyl and toluene-4-sulfonyl groups.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₁NO₄S
  • Molecular Weight : 347.44 g/mol
  • Structural Features :
    • Contains a benzyl group
    • Incorporates a toluene-4-sulfonyl moiety
    • Features a 2-methyl propionic acid backbone

The presence of both amine and carboxylic acid functional groups enhances its reactivity, allowing it to participate in various organic reactions such as sulfonation, esterification, and amidation .

Drug Development

The compound is primarily utilized in the field of drug discovery due to its potential interactions with biological molecules. It serves as a lead compound for synthesizing new therapeutic agents targeting specific diseases.

  • Case Study : Research has demonstrated that derivatives of similar structures can act as selective inhibitors for certain receptors, which may be beneficial in treating conditions like neurodegenerative diseases .

Biochemical Assays

In biochemical assays, this compound can be used to evaluate enzyme activity or receptor binding due to its ability to mimic natural substrates or inhibitors.

  • Application Example : The sulfonamide group can be exploited for studying enzyme kinetics in sulfonation reactions, providing insights into metabolic pathways.

Catalytic Processes

The compound has been investigated for its role in catalytic asymmetric synthesis, particularly in the production of β-amino acids. Its structural characteristics contribute to its effectiveness as a catalyst in enantioselective reactions.

  • Research Findings : Studies have shown that modifications to the sulfonyl group can enhance enantioselectivity and yield in catalytic processes, showcasing the versatility of this compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid involves its interaction with specific molecular targets. The benzyl and toluene-4-sulfonyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystal Engineering : The target compound’s conformational flexibility contrasts with rigid analogs like those in , which exhibit intramolecular C–H⋯O interactions and π–π stacking, critical for designing co-crystals .
  • Synthetic Utility : The compound’s methyl-propionic acid chain reduces steric hindrance compared to bulkier analogs (e.g., tert-butyl esters in ), enabling efficient coupling in peptide-mimetic drug design .

Biological Activity

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid is a complex organic compound known for its potential biological activities and applications in drug development. With a molecular formula of C₁₈H₂₁NO₄S and a molecular weight of 347.44 g/mol, this compound features a benzyl group, a toluene-4-sulfonyl moiety, and a 2-methyl propionic acid backbone. Its unique structural characteristics make it a candidate for various biochemical assays and interactions with biological targets.

Chemical Structure and Properties

The compound's structure includes:

  • Amine Group : Contributes to nucleophilic properties.
  • Carboxylic Acid Group : Engages in esterification and amidation reactions.
  • Sulfonamide Group : Capable of undergoing sulfonation reactions.

The presence of these functional groups enhances the compound's reactivity and potential biological interactions.

Research indicates that this compound may interact with various biological targets, potentially leading to therapeutic effects. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.

Potential Applications

  • Drug Development : Due to its unique structure, it is being explored for developing new therapeutic agents.
  • Biochemical Assays : The compound is utilized in research settings to study enzyme activities and receptor interactions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acidC₁₇H₁₉NO₄SLacks the benzyl group; additional methyl group
3-Amino-2-methylpropionic acidC₅H₁₃NO₂Simpler structure; lacks sulfonamide functionality
BenzylsulfonamideC₇H₉NO₂SContains only sulfonamide functionality; no propionic acid

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that structurally related sulfonamide compounds exhibited significant anticancer properties through apoptosis induction in cancer cell lines. This suggests potential for this compound in cancer therapy .
  • Antibacterial Properties : Another research highlighted that compounds containing sulfonamide groups showed promising antibacterial activity against various pathogens, indicating that this compound may also possess similar effects .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that related compounds effectively inhibited key enzymes involved in metabolic pathways, suggesting that this compound could be effective in modulating such pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid?

  • Methodology : Utilize sulfonamide coupling strategies, such as reacting benzylamine derivatives with toluene-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The methyl-propionic acid moiety can be introduced via nucleophilic substitution or Michael addition, followed by acid hydrolysis. Structural analogs (e.g., 3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid) suggest refluxing in anhydrous solvents like dichloromethane for optimal yield . For regioselectivity, controlled temperature and stoichiometric ratios are critical .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Methodology :

  • NMR spectroscopy : Assign peaks for the sulfonamide (-SO₂-NH-), benzyl aromatic protons, and methyl-propionic acid groups. Compare with reference data for similar sulfonamide derivatives .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Calibrate against standards from studies on structurally related compounds (e.g., 3-(4-Benzyloxyphenyl)propionic acid) .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, referencing databases like PubChem for validation .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation of the sulfonamide and ester groups. Avoid exposure to moisture, as hydrolysis of the sulfonamide bond can occur. Stability studies on similar propionic acid derivatives recommend desiccants like silica gel .

Advanced Research Questions

Q. How can regioselectivity challenges during the sulfonylation step be mitigated?

  • Methodology : Optimize reaction conditions using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sulfonylation sites. Monitor progress via TLC or in-situ FTIR to detect intermediate formation. Studies on 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid highlight the use of catalytic DMAP to enhance selectivity .

Q. What strategies address low yields in benzyl-group incorporation?

  • Methodology : Employ protective group chemistry (e.g., tert-butoxycarbonyl (Boc) for amine protection) to reduce side reactions. Alternative solvents like DMF or THF may improve solubility of intermediates. Evidence from 3-(4-Benzyloxyphenyl)propionic acid synthesis suggests microwave-assisted reactions can accelerate coupling steps .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology : Synthesize analogs with modifications to the benzyl, sulfonyl, or methyl-propionic acid groups. Test biological activity in vitro (e.g., enzyme inhibition assays) and correlate with computational models (e.g., molecular docking). Prior SAR studies on 3-benzoylpropionic acid derivatives used adjuvant-induced arthritis models to evaluate anti-inflammatory effects .

Q. How should contradictory biological assay data across studies be resolved?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity via orthogonal methods (HPLC, NMR). Contradictions may arise from impurities or stereochemical variations; chiral HPLC or X-ray crystallography can resolve enantiomeric discrepancies. Refer to methodologies in hypolipidemic agent studies for benchmarking .

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